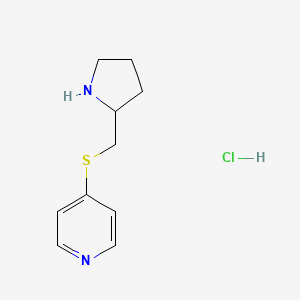

4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride

Description

4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride is a secondary amine compound featuring a pyridine core substituted with a pyrrolidinylmethylsulfanyl group and a hydrochloride counterion. This structure combines the aromatic pyridine ring with a sulfur-containing pyrrolidine moiety, which may enhance solubility and bioactivity due to its polar and hydrogen-bonding capabilities.

Properties

IUPAC Name |

4-(pyrrolidin-2-ylmethylsulfanyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.ClH/c1-2-9(12-5-1)8-13-10-3-6-11-7-4-10;/h3-4,6-7,9,12H,1-2,5,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGMJTLRJBHFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CSC2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine and thiol-containing reagents. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidin-2-ylmethylsulfanyl group under basic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the pyrrolidin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that derivatives of pyridine compounds, including 4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride, exhibit selective binding to dopamine receptors. These interactions are crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease. Studies have shown that these compounds can act as agonists or antagonists at specific receptor subtypes, influencing dopaminergic signaling pathways .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound has demonstrated significant efficacy in inhibiting cell growth in vitro, particularly against lung (A549), colon (HCT-116), and prostate (PC-3) cancer cells. This suggests potential applications in oncology as a chemotherapeutic agent .

Adenosine Receptor Agonism

The compound has been investigated as a non-nucleoside agonist of adenosine receptors. Its ability to modulate these receptors can lead to therapeutic applications in cardiovascular diseases and neurodegenerative disorders due to its effects on vasodilation and neuroprotection .

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the synthesis and evaluation of various derivatives of this compound against multiple cancer cell lines. The findings revealed that certain modifications to the compound structure significantly enhanced its antiproliferative potency, suggesting avenues for further drug development .

Case Study 2: Neurological Implications

Another research effort focused on the compound's role as an adenosine receptor modulator, demonstrating its potential in alleviating symptoms associated with neurodegenerative diseases. The study utilized both in vitro assays and animal models to assess cognitive improvements linked to receptor activation by this compound .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidin-2-ylmethylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Diversity : The target compound’s pyrrolidinylmethylsulfanyl group distinguishes it from chloromethyl (), methoxypropoxy (), or fluorophenyl () substituents in analogs. These groups influence electronic properties and steric bulk, affecting reactivity and binding interactions.

- Molecular Weight : The target compound’s estimated molecular weight (~250) places it between simpler pyridine hydrochlorides (e.g., 164.03 in ) and more complex derivatives (e.g., 266.16 in ).

- Melting Points : Only 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine HCl has a reported melting point (169–173°C), suggesting higher crystallinity compared to the target compound .

Biological Activity

4-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its interactions with biological systems, particularly its role as an adenosine receptor agonist and its implications in various therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine group and a sulfanyl moiety. Its chemical formula is C9H12N2S·HCl, and it possesses unique structural features that contribute to its biological activity.

Adenosine Receptor Interaction

Research indicates that this compound acts as a nicotinic acetylcholine receptor agonist and shows significant activity at various adenosine receptors (ARs) , particularly A1, A2A, A2B, and A3 subtypes. These receptors are critical in mediating numerous physiological responses, including neurotransmitter release, heart rate modulation, and vascular tone regulation .

Table 1: Affinity of this compound at Adenosine Receptors

| Receptor Type | Binding Affinity (nM) | Functional Response |

|---|---|---|

| A1 | Low nanomolar | Decrease cAMP |

| A2A | Low nanomolar | Increase cAMP |

| A2B | Moderate nanomolar | Increase cAMP |

| A3 | Low nanomolar | Decrease cAMP |

Pharmacological Implications

The modulation of adenosine receptors by this compound suggests potential therapeutic applications in conditions such as cardiovascular diseases , neurodegenerative disorders , and inflammatory conditions . For instance, selective agonism at the A1 receptor may provide cardioprotective effects, while A2A receptor activation could enhance neuroprotective pathways .

Cardiovascular Protection

A study highlighted the cardioprotective effects of similar compounds acting on the A1 receptor. In preclinical models, these compounds demonstrated reduced myocardial ischemia-reperfusion injury, suggesting that this compound could have comparable effects .

Neuroprotection

In another investigation, derivatives of this compound were shown to inhibit the accumulation of pathological proteins in neuroblastoma cells, indicating potential for treating neurodegenerative diseases like Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.